6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
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Overview
Description
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7500^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyanophenyl group, and a thia-azatricyclic core
Scientific Research Applications
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl group and thia-azatricyclic core provide interesting properties for the development of new materials with unique electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thia-azatricyclic core: This step involves the cyclization of a suitable precursor under specific conditions, such as the use of a strong base or acid catalyst.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents like trifluoromethyl phenyl sulfone under photoredox conditions.
Attachment of the cyanophenyl group: This step typically involves a nucleophilic substitution reaction, where a cyanophenyl halide reacts with an amine group on the core structure.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyanophenyl group may enhance its binding affinity and specificity, while the thia-azatricyclic core provides structural stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with multiple amino groups and a benzene core, used in organic synthesis and materials science.
Trifluoromethyl phenyl sulfone: A compound used in radical trifluoromethylation reactions, important in pharmaceuticals and agrochemicals.
Uniqueness
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide is unique due to its combination of functional groups and core structure, which provides a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)16-13-7-2-1-3-8-14(13)28-20-15(16)17(26)18(30-20)19(29)27-12-6-4-5-11(9-12)10-25/h4-6,9H,1-3,7-8,26H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDUJKORYAWPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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